molecular formula C11H11N3O2 B2808494 N-(1-acetyl-1H-indazol-3-yl)acetamide CAS No. 82216-06-6

N-(1-acetyl-1H-indazol-3-yl)acetamide

Cat. No.: B2808494
CAS No.: 82216-06-6
M. Wt: 217.228
InChI Key: UMTUPVAXYUZEMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1H-indazol-3-yl)acetamide typically involves the acetylation of 1H-indazole-3-carboxamide. One common method includes the reaction of 1H-indazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acetylation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitro-substituted derivatives .

Scientific Research Applications

N-(1-acetyl-1H-indazol-3-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1H-indazol-3-yl)carboxamide
  • N-(1-acetyl-1H-indazol-3-yl)benzamide
  • N-(1-acetyl-1H-indazol-3-yl)thiourea

Uniqueness

N-(1-acetyl-1H-indazol-3-yl)acetamide is unique due to its specific acetylation pattern on the indazole ring, which imparts distinct biological activities. Compared to similar compounds, it has shown promising results as an HDAC inhibitor and antiproliferative agent. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(1-acetylindazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-11-9-5-3-4-6-10(9)14(13-11)8(2)16/h3-6H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTUPVAXYUZEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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